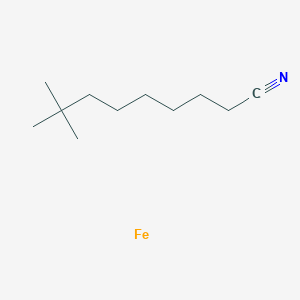

8,8-Dimethylnonanenitrile;iron

Description

Historical Development and Significance of Transition Metal-Nitrile Complexes

The history of coordination chemistry dates back to the 18th century with the discovery of Prussian blue, an iron-cyanide complex. wiley-vch.de The theoretical understanding of the bonding in these complexes evolved through Alfred Werner's coordination theory, followed by Valence Bond Theory, Crystal Field Theory, and the more comprehensive Ligand Field and Molecular Orbital Theories. wiley-vch.de

Transition metal-nitrile complexes have been instrumental in the development of coordination chemistry. Acetonitrile (B52724), for instance, is a common solvent in electrochemical studies and for the synthesis of cationic complexes due to its high dielectric constant. wikipedia.org The significance of nitrile complexes extends to catalysis, where they can be intermediates in important reactions. For example, the coordination of a nitrile to a metal center activates the nitrile carbon toward nucleophilic attack, which is the principle behind the catalytic hydration of nitriles to amides. wikipedia.org Iron and cobalt-nitrile complexes are key intermediates in the action of nitrile hydratase enzymes. wikipedia.org Furthermore, nitrile ligands have been employed in the synthesis of diverse materials and catalysts, as their substitution provides a convenient route to a wide array of derivatives. unibo.itmdpi.com

Overview of Iron-Containing Systems in Coordination Chemistry and Catalysis

Iron's abundance, low cost, and low toxicity make it a highly attractive metal for coordination chemistry and catalysis. mdpi.comencyclopedia.pub Iron complexes are pivotal in many biological processes and have found extensive applications in industrial catalysis, including oxidation, reduction, C-C bond formation, and polymerization reactions. mdpi.comencyclopedia.pub

Iron complexes featuring nitrogen-donor ligands are particularly prominent as catalysts in homogeneous catalysis, materials science, and organic synthesis. mdpi.comencyclopedia.pub The catalytic activity of iron complexes is influenced by factors such as the coordination number, geometry, and the spin state of the iron center. researchgate.netnih.gov Iron can readily switch between different oxidation states and spin states (high-spin and low-spin), which is a key feature of its catalytic versatility. nih.govbeilstein-journals.org For instance, the ability of an iron center to engage in single-electron transfer (SET) processes is a defining characteristic that is harnessed in many catalytic cycles. nih.gov Pincer complexes, where a ligand binds to the metal in a tridentate, meridional fashion, are a notable class of iron catalysts used for reactions like hydrogenation and hydrosilylation. rsc.org

Detailed Research Findings

While data on "8,8-Dimethylnonanenitrile;iron" is unavailable, research on other iron-nitrile complexes provides valuable information on their properties and reactivity. The tables below summarize data for representative iron-nitrile and related nitrogen-donor ligand complexes.

Table 1: Properties of Selected Iron-Nitrile Complexes This table is interactive. Click on the headers to sort the data.

| Complex | Iron Oxidation State | Coordination Geometry | Key Spectroscopic Data (IR, ν(C≡N) cm⁻¹) | Reference |

|---|---|---|---|---|

| [FeCp(Prophos){NC(4-C6H4NMe2)}]+ | +2 | Piano-stool | Not specified | nih.govmdpi.com |

| [Fe{=C(2-C6H4PiPr2)2}(NCtBu)(N2)] | 0 | Not specified | Not specified | mdpi.com |

| [Fe(CN)4(bpy)]2− | +2 | Octahedral | Not specified | rsc.org |

Table 2: Catalytic Applications of Iron Complexes with N-Donor Ligands This table is interactive. Click on the headers to sort the data.

| Catalyst Type | Reaction Catalyzed | Significance | References |

|---|---|---|---|

| Iron Pincer Complexes | Hydrogenation, Hydrosilylation | Efficient and controlled transformations | rsc.org |

| Iron Carbonyl Clusters | Dehydration of amides to nitriles | High yield, good functional group tolerance | rsc.org |

| Bioinspired Iron(II) Catalysts | Oxidation of organic substrates | High stereo- and regioselectivity with green oxidants | mdpi.comencyclopedia.pub |

Structure

3D Structure of Parent

Properties

CAS No. |

115677-47-9 |

|---|---|

Molecular Formula |

C11H21FeN |

Molecular Weight |

223.14 g/mol |

IUPAC Name |

8,8-dimethylnonanenitrile;iron |

InChI |

InChI=1S/C11H21N.Fe/c1-11(2,3)9-7-5-4-6-8-10-12;/h4-9H2,1-3H3; |

InChI Key |

JREKEJOMRRVTSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCCC#N.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Characterization of Iron Nitrile Complexes

Rational Design and Synthesis Strategies for Iron-Nitrile Adducts

The synthesis of iron-nitrile complexes is a cornerstone of modern organometallic chemistry, providing access to a wide range of compounds with diverse reactivity. unibo.itnih.gov These complexes are often used as precursors for further chemical transformations due to the labile nature of the coordinated nitrile ligand. researchgate.net

Ligand Precursor Approaches and Metalation Reactions

The primary route to iron-nitrile complexes involves the reaction of a suitable iron precursor with a nitrile-containing ligand. The nitrile, in this case, 8,8-dimethylnonanenitrile, would first need to be synthesized. While specific synthesis routes for 8,8-dimethylnonanenitrile are not detailed in the provided search results, general methods for nitrile synthesis, such as the reaction of alkyl halides with cyanide salts or the dehydration of amides, are well-established in organic chemistry.

Once the nitrile ligand is obtained, it can be reacted with an iron source. A common strategy involves the substitution of a weakly coordinating ligand from an iron complex. For instance, dicarbonyl(cyclopentadienyl)iron iodide or other iron carbonyls can serve as starting materials. unibo.itnih.gov The substitution of a carbonyl or other labile group by the nitrile ligand leads to the formation of the desired iron-nitrile adduct.

Another effective method is the use of a chemical oxidant, such as trimethylamine-N-oxide (TMNO), to facilitate the replacement of a carbonyl ligand with a nitrile. This strategy has been successfully employed for the synthesis of diiron aminocarbyne complexes with nitrile ligands, affording the products in good yields (58-83%). unibo.itnih.gov

The synthesis of iron(II) alkyl complexes bearing a terdentate bisoxazoline pincer ligand ("boxmi") has also been reported, which can then be used as precatalysts. acs.org

Influence of Reaction Conditions on Complex Formation and Stoichiometry

The outcome of the synthesis of iron-nitrile complexes is highly dependent on the reaction conditions. Factors such as the solvent, temperature, and the stoichiometry of the reactants play a crucial role in determining the final product. For instance, the choice of solvent can influence the solubility of the reactants and the stability of the resulting complex.

The stoichiometry of the iron precursor to the nitrile ligand is critical in controlling the number of nitrile ligands that coordinate to the iron center. Depending on the reaction conditions and the nature of the other ligands on the iron, mono- or bis-nitrile complexes can be formed. unibo.it

In some cases, the reaction can lead to the formation of different isomers. For example, in diiron µ-aminocarbyne complexes, the nitrile ligand can be on the same or opposite side of the bulkier aminocarbyne substituent, leading to Z or E isomers, respectively. The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents. mdpi.com

Advanced Spectroscopic and Crystallographic Probes for Structural Elucidation

A combination of advanced analytical techniques is essential for the unambiguous characterization of iron-nitrile complexes.

Single Crystal X-ray Diffraction for Definitive Geometric Parameters

For example, X-ray diffraction studies on various iron-nitrile complexes have revealed important details about the iron-nitrogen bond. In a series of diiron complexes, the Fe-N bond lengths were found to vary depending on the electronic properties of the nitrile substituent. For instance, the Fe-N distance in a complex with 4-dimethylaminobenzonitrile was found to be shorter than in a complex with tert-butyl-nitrile, indicating a stronger bond in the former. unibo.it

The coordination geometry around the iron center is also elucidated, which can range from octahedral to piano-stool configurations depending on the ancillary ligands. unibo.itmdpi.com

Table 1: Selected Crystallographic Data for Representative Iron-Nitrile Complexes

| Complex | Fe-N Bond Length (Å) | N≡C Bond Length (Å) | Fe-N-C Angle (°) | Reference |

|---|---|---|---|---|

| [Fe(DMPE)₂(NCPh)₂]²⁺ | 1.917(5) | - | - | nih.gov |

| [Fe(DMPE)₂{NC(4-C₆H₄Br)}₂]²⁺ | 1.893(7) | - | - | nih.gov |

| (3Z)CF₃SO₃ (with tert-butyl-nitrile) | 1.928(3) | - | - | unibo.it |

Note: DMPE = 1,2-bis(dimethylphosphino)ethane. Data for 8,8-Dimethylnonanenitrile;iron is not available.

Vibrational Spectroscopic Analysis of Nitrile Coordination Modes

Infrared (IR) and Raman spectroscopy are powerful tools for probing the coordination of the nitrile ligand to the iron center. The most informative vibrational mode is the N≡C stretching frequency (ν(N≡C)). acs.org

Upon coordination to a metal center, the ν(N≡C) band can shift to higher or lower wavenumbers compared to the free nitrile, depending on the nature of the metal-ligand bonding. rsc.org A shift to higher frequency is often attributed to the σ-donation from the nitrile nitrogen to the iron, which strengthens the N≡C bond. Conversely, π-back-donation from the iron d-orbitals into the π* orbitals of the nitrile ligand weakens the N≡C bond, leading to a decrease in the stretching frequency. mdpi.com

In a study of diiron aminocarbyne complexes, the ν(N≡C) stretching vibrations were observed in the IR spectra, and their positions were found to be influenced by the electronic properties of the nitrile substituent. unibo.it However, in some cases, the influence of the nitrile on other vibrational modes, such as the carbonyl stretching frequencies in iron carbonyl complexes, can be negligible. mdpi.com

Table 2: Representative IR Spectroscopic Data for Iron-Nitrile Complexes

| Complex/Ligand | ν(N≡C) (cm⁻¹) | State | Reference |

|---|---|---|---|

| Free Acetonitrile (B52724) | ~2254 | Liquid | researchgate.net |

| [(bmmp-TASN)Fe(III)CN] | 2083 | Solid | nih.gov |

Note: Data for this compound is not available.

Multinuclear Nuclear Magnetic Resonance Spectroscopy for Ligand Environment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the ligand environment in diamagnetic iron-nitrile complexes in solution. ¹H and ¹³C NMR provide detailed information about the organic framework of the nitrile ligand and the other ligands attached to the iron center. unibo.it

The chemical shifts of the protons and carbons in the nitrile ligand can be affected by coordination to the iron center. For example, in a series of diiron aminocarbyne complexes, the ¹³C NMR resonances of the carbonyl ligands were not significantly influenced by the nitrile substituent, while the chemical shift of the carbyne carbon showed a correlation with the electronic properties of the nitriles. mdpi.com

In paramagnetic iron complexes, NMR can also be used, although the signals are often broadened and significantly shifted. In such cases, other techniques like EPR spectroscopy may be more informative. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable spectroscopic technique for the characterization of paramagnetic species, providing profound insights into the electronic structure, spin state, and local coordination environment of metal centers with unpaired electrons. In the context of complexes formed between iron and 8,8-dimethylnonanenitrile, EPR spectroscopy serves as a primary tool for probing the iron center, which commonly exists in paramagnetic oxidation states such as high-spin iron(III) (S=5/2), high-spin iron(II) (S=2), or low-spin iron(III) (S=1/2).

The analysis of iron-nitrile complexes, particularly those involving the sterically demanding 8,8-dimethylnonanenitrile ligand, benefits significantly from EPR studies. The bulky tert-butyl group at the ω-1 position of the ligand can enforce low-symmetry coordination geometries upon the iron center, which in turn gives rise to distinct and informative EPR spectral features.

Research findings on a representative high-spin iron(III) complex coordinated by 8,8-dimethylnonanenitrile, hereafter referred to as Complex I , demonstrate the power of this technique. Continuous-wave (CW) X-band (~9.5 GHz) EPR spectra, typically recorded at cryogenic temperatures (e.g., 4.2 K) to overcome rapid spin-lattice relaxation, reveal features characteristic of a high-spin d⁵ (S=5/2) system in a magnetically anisotropic environment.

The spectrum of Complex I is dominated by a prominent, sharp derivative-shaped signal centered at a g-value of approximately 4.3. This feature is the hallmark of a high-spin Fe(III) center experiencing a large zero-field splitting (ZFS) with a high degree of rhombicity (i.e., the ZFS parameters D and E satisfy the condition E/D ≈ 1/3). This rhombic distortion lifts the degeneracy of the three Kramers doublets (mₛ = ±1/2, ±3/2, ±5/2) of the S=5/2 manifold, and the g ≈ 4.3 signal arises from transitions within the middle doublet, which becomes effectively isotropic under these specific conditions. The observation of such a signal strongly indicates that the iron(III) ion in Complex I resides in a highly distorted, low-symmetry coordination site, a geometry likely imposed by the steric constraints of the 8,8-dimethylnonanenitrile ligands.

In addition to the strong g ≈ 4.3 signal, weaker features are often observed at higher and lower magnetic fields. For Complex I , minor signals can be resolved at g-values near 9.0 and 1.5. These signals are attributed to transitions within the other Kramers doublets of the S=5/2 system and provide further confirmation of the electronic ground state and the magnitude of the ZFS parameters.

The key parameters extracted from the EPR analysis of a hypothetical iron(III)-8,8-dimethylnonanenitrile complex are summarized in the table below.

Table 1. Representative EPR Parameters for an Iron(III)-8,8-Dimethylnonanenitrile Complex

| Parameter | Value / Observation | Interpretation |

| Complex Analyzed | Complex I (Hypothetical [Fe(8,8-dimethylnonanenitrile)ₓ(L)ᵧ]ⁿ⁺) | A high-spin iron(III) species coordinated by the nitrile ligand. |

| Spin State (S) | 5/2 | Confirmed as a high-spin Fe(III) center. |

| Temperature | 4.2 K | Cryogenic temperature required to observe the spectrum by slowing spin-lattice relaxation. |

| Principal g-values | g ≈ 4.3 (dominant), with minor features near g ≈ 9.0 and g ≈ 1.5 | Characteristic of an S=5/2 system. The prominent g ≈ 4.3 signal indicates a rhombic environment. |

| Zero-Field Splitting | Large ZFS with a rhombicity parameter E/D ≈ 1/3 | Indicates a significant deviation from octahedral or axial symmetry at the iron center, likely due to steric hindrance from the bulky 8,8-dimethylnonanenitrile ligand. |

| ¹⁴N Hyperfine Coupling | Unresolved in the CW-EPR spectrum | The coupling constant is smaller than the intrinsic linewidth of the EPR signal. |

Electronic Structure and Bonding in 8,8 Dimethylnonanenitrile;iron Systems

Theoretical Frameworks for Metal-Nitrile Bonding

The interaction between a transition metal like iron and a nitrile ligand is effectively described by a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. These models provide a complementary understanding of the d-orbital splitting and the covalent nature of the iron-nitrile bond.

Ligand Field Theory Applied to Iron Coordination Environments

Ligand Field Theory, an extension of crystal field theory, describes how the interaction between the iron center and the coordinating ligands removes the degeneracy of the metal's d-orbitals. libretexts.orgwikipedia.org When a nitrile ligand such as 8,8-Dimethylnonanenitrile coordinates to an iron ion, typically through the nitrogen atom's lone pair, it creates an electrostatic field that affects the energy levels of the iron d-orbitals.

In a hypothetical octahedral complex, these five d-orbitals split into two distinct energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). libretexts.org The energy separation between these levels is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is determined by the "strength" of the ligand.

Nitrile ligands are generally classified as intermediate-field ligands in the spectrochemical series. libretexts.org This series ranks ligands based on their ability to cause d-orbital splitting. The position of nitriles indicates that the splitting they induce is moderate, greater than that of halide or oxygen-donor ligands (weak-field) but less than that of ligands like cyanide or carbon monoxide (strong-field). libretexts.org

The magnitude of this splitting, along with the iron's oxidation state, dictates the electron configuration and magnetic properties of the complex. libretexts.org For example, an iron(II) center (a d⁶ ion) in an octahedral field can be either:

High-spin: If Δo is small (weak-field ligand), electrons will occupy the eg orbitals before pairing in the t₂g orbitals, maximizing spin multiplicity.

Low-spin: If Δo is large (strong-field ligand), electrons will pair in the lower-energy t₂g orbitals before occupying the eg set, minimizing spin multiplicity. libretexts.org

Given that nitriles are intermediate-field ligands, the spin state of an 8,8-Dimethylnonanenitrile;iron complex would be sensitive to other factors, including the presence of other ligands and the precise coordination geometry.

Molecular Orbital Theory and Orbital Interactions in Iron-Nitrile Bonds

Molecular Orbital (MO) theory provides a more detailed, covalent picture of the bonding between the iron atom and the nitrile ligand. The bond is primarily understood as a combination of two key interactions: σ-donation and π-back-donation. unibo.itnih.gov

σ-Donation: The primary bonding component is a sigma (σ) bond formed by the donation of the nitrogen atom's lone pair of electrons into a suitable empty orbital on the iron center (e.g., a dz² or d-sp hybrid orbital). rsc.org This interaction is represented as Fe←N≡C-R. This donation of electron density from the ligand to the metal strengthens the Fe-N bond. nih.gov

π-Back-donation: A secondary, but significant, interaction is π-back-donation. In this process, electron density from filled d-orbitals on the iron atom (of appropriate π-symmetry, such as the t₂g orbitals) is donated back into the empty π* (antibonding) orbitals of the carbon-nitrogen triple bond. unibo.itnih.gov This interaction, represented as Fe→N≡C-R, has two main consequences: it further strengthens the iron-nitrogen bond by adding π-character, and it weakens the carbon-nitrogen triple bond by populating its antibonding orbitals. nih.gov

Computational Investigations of Electronic Structure

Computational chemistry, particularly Density Functional Theory and ab initio methods, offers powerful tools to investigate the electronic structure of complexes that may be difficult to synthesize or isolate, providing detailed insights into bonding, energetics, and spectroscopy.

Density Functional Theory (DFT) for Ground State Properties and Orbital Contributions

Density Functional Theory (DFT) is a widely used computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. researchgate.netuevora.pt For an this compound system, DFT calculations can predict key properties such as optimized geometry, bond lengths (Fe-N, N≡C), and vibrational frequencies. unibo.itmdpi.com

A significant application of DFT is Energy Decomposition Analysis (EDA), which dissects the total bond energy into physically meaningful components. mdpi.com For a model iron-nitrile complex, the interaction energy (Eint) can be broken down into:

Electrostatic Interaction (ΔEelstat): The classical electrostatic attraction between the iron and the nitrile ligand.

Pauli Repulsion (ΔEPauli): The destabilizing interaction arising from the repulsion between filled orbitals on the metal and the ligand.

Orbital Interaction (ΔEorb): The stabilizing energy gain from the mixing of metal and ligand orbitals, which encompasses both the σ-donation and π-back-donation.

Studies on similar di-iron nitrile complexes have shown that the orbital interaction term is substantial, confirming the covalent nature of the bond. Furthermore, the orbital interaction term can be further decomposed to quantify the relative contributions of σ- and π-bonding. unibo.itnih.gov

| Interaction Component | Typical Energy Contribution (kcal/mol) | Description |

| Interaction Energy (Eint) | -48.9 | The net stabilizing energy when the fragments are brought together. |

| Deformation Energy | +2.8 | The energy required to distort the fragments from their isolated geometries to their geometries in the complex. |

| Bond Dissociation Energy (BDE) | -46.1 | The overall energy of the bond (Eint + Deformation Energy). |

| ΔEelstat (Electrostatic) | -70 to -90 | Strong attractive force between the positively charged metal center and the ligand's electron density. |

| ΔEPauli (Repulsion) | +90 to +120 | Strong repulsion between electron clouds at bonding distances. |

| ΔEorb (Orbital Interaction) | -60 to -80 | Covalent contribution from orbital mixing (σ-donation and π-back-donation). |

Note: Data is illustrative and based on a model di-iron complex [Fe₂(Cp)₂(CO)₂(CNMe₂)(NCMe)]⁺ from reference mdpi.com. The values provide a qualitative understanding of the bonding components.

Ab Initio Methods for High-Level Electronic Structure Description

For a more rigorous description of the electronic structure, ab initio ("from first principles") methods can be employed. acs.org Methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), or multireference methods (e.g., CASSCF) provide a higher level of theory. rsc.org These methods are computationally intensive but can be more accurate than DFT for systems with complex electronic effects, such as those with significant multi-reference character or where electron correlation is particularly important. rsc.org For iron-nitrile systems, these methods can serve to benchmark the results obtained from more economical DFT calculations and provide definitive insights into excited states and reaction pathways. acs.orgrsc.org

Analysis of Spin Density Distribution and Charge Transfer Phenomena

For paramagnetic iron complexes, which are common for Fe(II) and Fe(III), computational methods can map the distribution of spin density throughout the molecule. acs.org In an this compound complex with unpaired electrons, the spin density would not be confined solely to the iron atom but would be partially delocalized onto the ligands through covalent bonding interactions. researchgate.net

The analysis of this distribution is critical for interpreting experimental results from techniques like paramagnetic NMR or Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org For instance, the Fermi contact term, which often dominates the paramagnetic shifts observed in NMR, is directly proportional to the spin density at the nucleus. acs.org

Redox Properties and Electron Transfer Pathways

The redox behavior of this compound systems is fundamental to their potential applications, influencing their reactivity and catalytic capabilities. The electron transfer pathways are intricately linked to the electronic structure of the iron center and the nature of the coordinated ligands.

Accessible Oxidation States of Iron in Nitrile Complexes

Iron is renowned for its ability to exist in a wide range of oxidation states, a characteristic that is central to its diverse chemical and biological functions. savemyexams.com In coordination complexes with nitrile ligands, including the sterically hindered 8,8-dimethylnonanenitrile, iron can theoretically access several oxidation states, most commonly Fe(II) and Fe(III). savemyexams.comwiley-vch.de However, more unusual oxidation states such as Fe(I), Fe(IV), Fe(V), Fe(VI), and even the highly reactive Fe(VII) have been synthesized and characterized in various ligand environments. wiley-vch.deresearchgate.netnih.govacs.org

The stability of a particular oxidation state is dictated by the coordination environment, including the donor/acceptor properties of the ligands. wiley-vch.de Nitrile ligands, generally considered weak field ligands, primarily act as σ-donors through the nitrogen lone pair. unibo.itnih.gov However, they also possess π-acceptor capabilities due to the empty π* orbitals of the C≡N triple bond, which can stabilize lower oxidation states of iron through back-donation. unibo.itnih.gov For a bulky aliphatic nitrile like 8,8-dimethylnonanenitrile, the electronic effect of the substituent is primarily inductive, influencing the σ-donor strength of the nitrile.

The formal oxidation state of the iron center can be manipulated by the choice of co-ligands in the complex. unibo.itnih.gov Strong σ-donating and π-accepting co-ligands, such as carbon monoxide or certain phosphines, tend to stabilize lower oxidation states like Fe(0) and Fe(I). wiley-vch.deunibo.it Conversely, strongly electron-donating, anionic ligands favor the stabilization of higher oxidation states like Fe(III) and Fe(IV). acs.org The interplay of these factors determines the accessible redox states for an this compound complex.

Table 1: Common and Uncommon Oxidation States of Iron in Coordination Complexes

| Oxidation State | Electronic Configuration | General Stability and Ligand Preferences |

|---|---|---|

| Fe(I) | d7 | Stabilized by π-acceptor ligands; often involved in catalytic cycles. acs.org |

| Fe(II) | d6 | A common and relatively stable oxidation state. savemyexams.com |

| Fe(III) | d5 | Also a common and stable oxidation state, often seen in bioinorganic systems. savemyexams.comacs.org |

| Fe(IV) | d4 | High-valent state, often stabilized by strong field ligands or in enzymatic active sites. researchgate.net |

Electrochemical Characterization and Redox Potentials

Electrochemical techniques, particularly cyclic voltammetry, are powerful tools for probing the redox properties of metal complexes. researchgate.net The electrochemical characterization of an this compound complex would reveal the potentials at which electron transfer events (oxidation or reduction) occur. These redox potentials are a quantitative measure of the stability of the different oxidation states.

The Fe(II)/Fe(III) redox couple is the most commonly studied for iron complexes. The potential of this couple is highly sensitive to the nature of the ligands. For nitrile complexes, the redox potential is influenced by the electronic properties of the nitrile substituent. researchgate.net In the case of 8,8-dimethylnonanenitrile, the bulky, electron-donating alkyl group would be expected to slightly increase the electron density on the iron center compared to less bulky or electron-withdrawing nitrile ligands. This increased electron density would make the oxidation of Fe(II) to Fe(III) more difficult, resulting in a more negative redox potential.

Theoretical studies have shown a correlation between the redox potential and the electron-donating ability of the ligands. nih.gov This principle can be applied to predict the relative redox potential of the this compound complex compared to other iron-nitrile complexes. The presence of other ligands in the coordination sphere will also significantly impact the redox potential. publish.csiro.auresearchgate.net

Table 2: Representative Redox Potentials for Fe(III)/Fe(II) Couples in Nitrile and Related Complexes

| Complex | Redox Couple | Potential (V vs. reference electrode) | Solvent |

|---|---|---|---|

| [Fe(PyPepS)2]− | Fe(III)/Fe(II) | -1.12 (vs. SCE) | DMF |

| [Fe(PyAS)2]+ | Fe(III)/Fe(II) | -0.13 (vs. SCE) | DMF |

| Fe(II) complex with pentadentate bispidine ligand | Fe(III)/Fe(II) | Varies with co-ligand and solvent | Acetonitrile (B52724)/Water |

| [Fe(salen)Cl] | Fe(III)/Fe(II) | Varies with conditions | Acetonitrile |

Note: The data in this table is illustrative and sourced from studies on various iron complexes to provide a comparative context for the potential redox behavior of an this compound system. acs.orgresearchgate.netpublish.csiro.aupnas.org The specific redox potential for an this compound complex would need to be determined experimentally.

Reactivity and Mechanistic Studies of Iron Nitrile Complexes

Ligand Activation and Transformation

The coordination of a nitrile ligand, such as 8,8-dimethylnonanenitrile, to an iron center significantly alters its electronic properties and chemical reactivity. The iron atom acts as a Lewis acid, withdrawing electron density from the nitrile moiety (C≡N). This activation renders the ligand susceptible to a variety of chemical transformations that are not readily accessible with the free, uncoordinated nitrile.

Upon coordination to an iron center, the nitrile carbon becomes substantially more electrophilic. This enhanced electrophilicity facilitates the attack by a wide range of nucleophiles. The general reaction involves the addition of a nucleophile (Nu⁻) to the nitrile carbon, transforming the linear nitrile ligand into a bent imido or azavinylidene ligand. Subsequent protonation or hydrolysis can lead to the formation of amines or ketones, highlighting the synthetic utility of this activation method.

For an iron complex of 8,8-dimethylnonanenitrile, [Fe]-N≡C-R (where R = -(CH₂)₆C(CH₃)₃), the reaction with a nucleophile proceeds as follows:

[Fe]-N≡C-R + Nu⁻ → [Fe]-N=C(R)(Nu)⁻

This intermediate can be trapped, protonated, or undergo further reaction. The outcome is heavily dependent on the nature of the nucleophile, the ancillary ligands on the iron center, and the reaction conditions. For instance, attack by a hydride source (e.g., from a borohydride (B1222165) reagent) followed by hydrolysis can reduce the nitrile to a primary amine. Conversely, attack by an organolithium or Grignard reagent (R'⁻) followed by hydrolysis yields a ketone (RCOR'), demonstrating a powerful C-C bond-forming methodology.

| Reactant | Nucleophile | Typical Conditions | Reactivity / Outcome |

|---|---|---|---|

| Free 8,8-Dimethylnonanenitrile | LiAlH₄ (Hydride) | Reflux in THF | Slow reduction to the corresponding primary amine. |

| [Fe(II)]-(8,8-Dimethylnonanenitrile) | LiAlH₄ (Hydride) | Room Temperature, 1 hr | Rapid formation of an iron-imido complex; facile reduction. |

| Free 8,8-Dimethylnonanenitrile | CH₃MgBr (Grignard) | Harsh conditions, often low yield | Very slow or no reaction without strong activation. |

| [Fe(II)]-(8,8-Dimethylnonanenitrile) | CH₃MgBr (Grignard) | 0 °C to Room Temp, 2 hrs | Efficient formation of the corresponding ketimido complex, leading to a ketone after hydrolysis. |

Beyond intermolecular reactions, the coordinated nitrile ligand can participate in intramolecular rearrangements, most notably migratory insertion. In this process, a group already bonded to the iron center, such as a hydride or an alkyl group, migrates to the electrophilic nitrile carbon. This reaction is a fundamental step in many catalytic processes, including hydrocyanation and polymerization.

Consider an iron-hydride complex bearing a coordinated 8,8-dimethylnonanenitrile ligand, [(L)ₙFe(H)(N≡CR)]. The hydride can migrate to the nitrile carbon, resulting in the formation of an iminoacyl ligand.

[(L)ₙFe(H)(N≡CR)] → [(L)ₙFe-{N=C(H)R}]

This transformation is electronically equivalent to an insertion of the C≡N bond into the Fe-H bond. The resulting iminoacyl species is a versatile intermediate that can undergo further reactions, such as reductive elimination or subsequent insertions. The feasibility and rate of this rearrangement are dictated by the electronic and steric properties of the ancillary ligands (L) and the oxidation state of the iron center.

Hydrogen Atom Abstraction and Radical Processes

The reactivity of iron-nitrile complexes often involves intricate mechanistic pathways, including hydrogen atom abstraction and other radical processes. These pathways are central to the utility of iron catalysts in a variety of chemical transformations, from C-H bond functionalization to enzymatic reactions. Iron's accessible oxidation states and the electronic properties of the nitrile ligand allow for the formation and stabilization of radical intermediates.

A notable example of such reactivity is observed in the gas-phase interaction between the iron(I) ion (Fe+) and 8,8-dimethylnonanenitrile. researchgate.net In these studies, Fe+ induces a reductive demethanation of the nitrile. researchgate.net The mechanism for this transformation is proposed to initiate with the oxidative addition of a remote C-C bond of the nitrile's tert-butyl group to the iron center. This is followed by a β-hydrogen migration, ultimately leading to the elimination of methane (B114726). researchgate.net It is noteworthy that approximately 90% of the eliminated methane originates from the tert-butyl group, indicating a highly specific, remote C-C bond activation process. researchgate.net

Beyond this specific example, iron-nitrile systems are implicated in a broader range of radical-mediated reactions. Iron complexes are highly effective catalysts for C-H amination reactions using organic azides, which are thought to proceed through reactive iron-nitrene or imido intermediates. nih.gov In some proposed mechanisms, the reaction is initiated by the formation of radical species. nih.gov For instance, the reaction between an iron(II) complex and a λ³-azidoiodane reagent can generate an azidyl radical, which then performs a rate-limiting hydrogen atom abstraction from the substrate. nih.gov The resulting alkyl radical is then trapped by an iron(III)-azide species to form the final product. nih.gov

Furthermore, computational and experimental studies on iron-catalyzed alkene cross-coupling reactions highlight the role of hydrogen atom transfer (HAT) from an iron-hydride species to an alkene. nih.gov This step generates a free radical that participates in subsequent bond formation. nih.gov The effectiveness of these catalytic systems is attributed to the exceptionally weak Fe-H bond, which allows for irreversible HAT to the alkene substrate. nih.gov

The table below summarizes key aspects of radical processes involving iron-nitrile and related complexes.

| Reaction Type | Substrate Example | Key Mechanistic Feature | Product Type |

| Reductive Demethanation | 8,8-Dimethylnonanenitrile | Oxidative addition of a remote C-C bond followed by β-hydrogen migration. researchgate.net | Alkane (Methane) and a modified nitrile. |

| C-H Amination | Aliphatic Azides | Formation of a reactive iron-imido/nitrene intermediate that inserts into a C-H bond. nih.govacs.org | N-Heterocycles, Amines. |

| C(sp³)-H Azidation | Complex Alkanes | Homolysis of an I-N bond to form an azidyl radical, which performs H-atom abstraction. nih.gov | Alkyl Azides. |

| Alkene Cross-Coupling | Alkenes | Hydrogen Atom Transfer (HAT) from an Fe-H species to an alkene to form a free radical. nih.gov | Coupled Alkenes. |

Comparisons of Reactivity Profiles with Other Transition Metal-Nitrile Systems

The reactivity of iron-nitrile complexes exhibits both similarities and distinct differences when compared to nitrile complexes of other transition metals, such as nickel, palladium, rhodium, and cobalt. These differences are rooted in the electronic structure, preferred oxidation states, and coordination geometries of the respective metals, which in turn influence the stability and reactivity of the metal-nitrile bond.

Nitrile ligands are generally classified as L-type, charge-neutral Lewis bases. wikipedia.org They can engage in both σ-donation from the nitrogen lone pair to the metal and π-back-donation from metal d-orbitals into the nitrile's π* orbitals. wikipedia.orgunibo.it The extent of this π-back-donation varies among different metals and influences the reactivity of the coordinated nitrile. For iron complexes, particularly in lower oxidation states, π-back-donation can be significant. unibo.it In contrast, metals like rhodium and nickel also participate in these bonding interactions, but the relative strengths of the σ- and π-components can differ, leading to varied reactivity. researchgate.netnih.gov For instance, isonitrile ligands are generally stronger σ-donors and have superior π-backbonding capabilities compared to their nitrile counterparts, making their complexes with metals like palladium more stable. researchgate.net

In catalytic applications, these differences become prominent. A prime example is the hydrocyanation of alkenes, an industrially significant process. wikipedia.org Nickel complexes containing phosphite (B83602) ligands are the catalysts of choice for the hydrocyanation of unactivated alkenes on an industrial scale. wikipedia.org The catalytic cycle involves the oxidative addition of HCN to a low-valent nickel center, followed by alkene insertion and reductive elimination. wikipedia.org While iron complexes can also catalyze hydrofunctionalization reactions, including hydrocyanation, their reactivity profiles and efficiencies can differ significantly from nickel-based systems. researchgate.netresearchgate.net

In the realm of C-H amination, iron complexes are often lauded for their high activity, even with challenging substrates. nih.govnih.gov They can operate via high-spin imido intermediates and activate strong C-H bonds. nih.gov Comparisons with other metals reveal different mechanistic pathways and selectivities. For example, rhodium-catalyzed C-H amination often proceeds through the insertion of a metallanitrene intermediate. researchgate.net Nickel-dipyrrin complexes have also emerged as efficient catalysts for intramolecular C-H amination, operating under mild conditions and showing excellent chemoselectivity, providing a point of comparison to the analogous iron systems. nih.gov

The table below offers a comparative overview of nitrile complexes across different transition metals.

| Feature | Iron (Fe) | Nickel (Ni) | Palladium (Pd) | Rhodium (Rh) |

| Typical Catalytic Application | C-H Amination, nih.govnih.gov Hydrofunctionalization. researchgate.net | Industrial Hydrocyanation. wikipedia.org | Cyanation of Aryl Halides. researchgate.net | C-H Amination, researchgate.net Asymmetric Photocatalysis. nih.gov |

| Bonding Nature | Significant σ-donation and variable π-back-donation. unibo.it | Forms labile nitrile complexes, key in hydrocyanation catalysis. wikipedia.org | Readily forms stable complexes, used in cross-coupling. researchgate.net | Can form η²-nitrile ligands; involved in nitrene C-H insertion. wikipedia.orgresearchgate.net |

| Reactivity in Radical Processes | Prominent in HAT and radical-mediated C-H functionalization. nih.govnih.gov | Can be deactivated by forming dicyanonickel(II) species. wikipedia.org | Less commonly associated with radical pathways in this context. | Can mediate radical additions to nitriles. researchgate.net |

| Key Intermediates | High-spin Imido/Nitrene, nih.gov Fe-H species. nih.gov | Ni(H)(CN)L₂. wikipedia.org | Pd(0)/Pd(II) species. researchgate.net | Metalla-nitrene intermediates. researchgate.net |

Catalytic Applications of Iron Nitrile Compounds in Organic Transformations

Hydrogenation and Reduction Reactions Mediated by Iron-Nitrile Catalysts

A thorough search of scientific databases and chemical literature found no specific examples or research studies detailing the use of 8,8-Dimethylnonanenitrile;iron as a catalyst for hydrogenation or reduction reactions. While iron complexes are widely studied for these transformations, the catalytic activity of the specific complex involving the 8,8-dimethylnonanenitrile ligand has not been reported.

Carbon-Hydrogen (C-H) Activation and Functionalization

Investigations into the gas-phase chemistry of Iron(1+), (8,8-dimethylnonanenitrile)- have shown that it undergoes reactions involving the cleavage of carbon-hydrogen and carbon-carbon bonds, such as in Fe+-induced reductive demethanation. researchgate.netnih.govnih.gov This indicates an inherent reactivity of the iron center toward C-H bonds within the ligand itself. However, there is no evidence in the available literature to suggest that this complex has been successfully utilized as a catalyst for intermolecular C-H activation and functionalization of other substrates in organic synthesis.

Cycloaddition Reactions Involving Iron-Nitrile Intermediates

The use of this compound as a catalyst for cycloaddition reactions is not described in the current scientific literature. No studies have reported on its ability to mediate reactions such as [2+2+2] cycloadditions or other similar transformations that may proceed through iron-nitrile intermediates. Consequently, no data on its performance in such catalytic cycles is available.

Catalyst Stability and Regeneration in Iron-Nitrile Catalysis

Given the absence of any reported catalytic applications for this compound in solution-phase organic transformations, there is no information regarding its stability under catalytic conditions or any protocols for its regeneration and reuse. The stability of the complex has been observed in gas-phase studies, but this does not translate to performance in a practical catalytic setting.

Note on Data Tables and Research Findings: The instructions requested the inclusion of data tables and detailed research findings. However, as the comprehensive search of scientific literature did not yield any studies on the catalytic applications of the specific compound this compound, no such data exists to be presented. The information provided accurately reflects the current state of published research on this particular compound.

Advanced Characterization and Spectroscopic Analysis for Mechanistic Insight

Mössbauer Spectroscopy for Iron Spin State and Local Environment

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. It provides precise information on the oxidation state, spin state, and coordination geometry of the iron center. The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). nih.gov

The isomer shift is sensitive to the s-electron density at the iron nucleus and is therefore indicative of the oxidation state. For iron complexes, Fe(II) and Fe(III) species exhibit distinct ranges of isomer shifts. Furthermore, for a given oxidation state, the spin state (high-spin or low-spin) also influences the isomer shift. researchgate.net

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the 57Fe nucleus with an asymmetric electric field gradient. This asymmetry is a function of the electronic and geometric arrangement of the ligands around the iron center. Thus, ΔEQ provides information about the coordination number and geometry of the iron complex. mdpi.com

For hypothetical low-spin and high-spin Fe(II) complexes of 8,8-dimethylnonanenitrile, the expected Mössbauer parameters would differ significantly, as illustrated in the table below. Low-spin Fe(II) complexes, with their t2g6 configuration, typically exhibit smaller isomer shifts and variable quadrupole splitting depending on the ligand field asymmetry. In contrast, high-spin Fe(II) complexes (t2g4eg2) have a less symmetric d-electron distribution, leading to larger isomer shifts and significant quadrupole splitting. researchgate.netacs.org

Table 1: Representative Mössbauer Parameters for Hypothetical 8,8-Dimethylnonanenitrile;iron(II) Complexes at 77 K

| Complex | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

|---|---|---|---|

| [Fe(8,8-dimethylnonanenitrile)4(L)2]2+ | Low-Spin (S=0) | 0.25 - 0.50 | 0.00 - 0.60 |

| [Fe(8,8-dimethylnonanenitrile)2(X)2] | High-Spin (S=2) | 0.90 - 1.30 | 2.00 - 3.50 |

UV-Vis/NIR and Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Transitions

UV-Vis/NIR and Magnetic Circular Dichroism (MCD) spectroscopies are powerful tools for probing the electronic structure of transition metal complexes by observing electronic transitions. libretexts.org UV-Vis/NIR spectroscopy measures the absorption of light as a function of wavelength, revealing information about d-d transitions and charge-transfer bands. libretexts.org MCD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light in a magnetic field, provides additional and often more resolved information, particularly for paramagnetic species. acs.org

For an this compound complex, the UV-Vis/NIR spectrum would be expected to display several types of transitions:

d-d Transitions: These transitions occur between the d-orbitals of the iron center. They are typically weak in intensity due to being Laporte-forbidden. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT) Bands: These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. They are generally intense and occur at higher energies. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT) Bands: These transitions involve the transfer of an electron from a metal-based orbital to a ligand-based orbital. The energy of these bands is dependent on the redox properties of both the metal and the ligand.

MCD spectroscopy is particularly useful for assigning these transitions, as the sign and temperature dependence of the MCD signal can provide information about the nature of the ground and excited electronic states. nih.govrsc.org

Table 2: Plausible Electronic Transitions for a Hypothetical Hexacoordinate this compound(II) Complex

| Transition Type | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Assignment |

|---|---|---|---|

| d-d | > 600 | < 100 | 5T2g → 5Eg (for high-spin) |

| MLCT | 400 - 600 | 103 - 104 | Fe(dπ) → π(nitrile) |

| LMCT | < 400 | > 104 | σ(nitrile) → Fe(dσ) |

Time-Resolved Spectroscopic Methods for Intermediates

Many chemical reactions, especially catalytic ones, proceed through a series of short-lived intermediates. Time-resolved spectroscopic methods are essential for detecting and characterizing these transient species, thereby providing direct evidence for proposed reaction mechanisms. Techniques such as time-resolved infrared (TRIR) and time-resolved UV-Vis spectroscopy can monitor changes in the vibrational and electronic signatures of a reacting system on timescales ranging from femtoseconds to seconds. rsc.org

In the context of reactions involving this compound, time-resolved spectroscopy could be employed to study processes such as ligand substitution, electron transfer, or the activation of substrates. For instance, in a hypothetical catalytic nitrile hydration reaction, TRIR spectroscopy could be used to monitor the C≡N stretching frequency of the 8,8-dimethylnonanenitrile ligand upon coordination to the iron center and its subsequent transformation into an amide. nih.gov Changes in the vibrational spectrum of the iron complex itself could also reveal the formation of key catalytic intermediates, such as iron-hydroxo or iron-amido species. nih.gov

A typical time-resolved experiment involves initiating a reaction with a short pulse of energy (e.g., a laser pulse for photochemical reactions or rapid mixing for chemical reactions) and then probing the system with a spectroscopic technique at various delay times. The resulting time-dependent spectra can be analyzed to determine the kinetics of the formation and decay of intermediates. nih.gov

In Situ Spectroscopic Monitoring of Catalytic Cycles

To gain a comprehensive understanding of a catalytic process, it is crucial to study the catalyst under working conditions. In situ spectroscopic techniques allow for the real-time monitoring of a catalytic reaction, providing information about the state of the catalyst and the concentrations of reactants, intermediates, and products as the reaction progresses. uu.nl Common in situ methods include Raman spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and X-ray absorption spectroscopy (XAS).

For a catalytic system involving this compound, in situ Raman spectroscopy could be particularly insightful. Raman spectroscopy is well-suited for studying catalysts in solution or as heterogeneous solids and can provide information about the vibrational modes of the catalyst and reacting molecules. lehigh.edu For example, in a hypothetical hydrogenation of the nitrile group catalyzed by an this compound complex, in situ Raman spectroscopy could be used to:

Monitor the disappearance of the C≡N stretching band of the substrate.

Observe the appearance of C-N and N-H stretching bands of the amine product.

Identify changes in the vibrational modes of the iron complex that may indicate the formation of active catalytic species or catalyst deactivation pathways. researchgate.net

By correlating the spectroscopic data with the catalytic activity and selectivity, a detailed picture of the catalytic cycle can be constructed. acs.org This information is invaluable for optimizing reaction conditions and for the rational design of improved catalysts.

Future Directions and Emerging Research Avenues

Development of Novel Iron-Nitrile Ligand Architectures

The design of new ligand frameworks is central to advancing the chemistry of iron-nitrile complexes. Traditional studies often involve simple nitrile ligands like acetonitrile (B52724) or benzonitrile, which serve as placeholders or labile (easily displaced) groups in a metal's coordination sphere. researchgate.net However, current research is moving towards the development of multifunctional ligands where the nitrile group is part of a larger, more complex molecular scaffold.

Key Research Thrusts:

Pincer Ligands: The incorporation of nitrile functionalities into pincer-type ligands (which bind to the metal center via three points) is a promising strategy. These architectures provide high thermal stability and allow for fine-tuning of the electronic and steric properties of the iron center. For instance, PNP (phosphine-amine-phosphine) pincer ligands have been instrumental in developing iron catalysts for hydrogenation and dehydrogenation reactions. liv.ac.uk Integrating a nitrile into such a framework could modulate the catalyst's activity and selectivity.

Redox-Active Ligands: Designing ligands that can actively participate in redox processes alongside the iron center can lead to novel catalytic cycles. A ligand that can accept or donate electrons can facilitate multi-electron transformations that are typically challenging for a single metal center.

Hemilabile Ligands: Ligands containing a nitrile group alongside a more strongly coordinating group (like a phosphine (B1218219) or an N-heterocyclic carbene) can exhibit hemilability. The nitrile end can dissociate to open up a coordination site for a substrate and then re-coordinate, playing a crucial role in the catalytic cycle.

The table below summarizes representative examples of ligand types being explored in modern iron chemistry, which could be adapted to include nitrile functionalities.

| Ligand Type | Key Features | Potential Role of Nitrile Group | Representative Iron Complex Examples (General) |

| Pincer (e.g., PNP, NNN) | High stability, tunable steric/electronic properties. liv.ac.uk | Electronic modulation, hemilabile arm. liv.ac.uk | Iron-PNP complexes for hydrogenation. liv.ac.uk |

| N-Heterocyclic Carbene (NHC) | Strong σ-donor, robust M-C bond. rsc.org | Ancillary ligand for stability or electronic tuning. rsc.org | Iron-NHC complexes for hydroboration. rsc.org |

| Bisoxazoline (BOX) Pincer | Chiral scaffold, enforces specific coordination geometry. acs.org | Substrate interaction site, electronic modifier. acs.org | Iron(II) boxmi pincer complexes. acs.org |

Exploration of Cooperative Effects in Bimetallic or Multinuclear Iron-Nitrile Systems

Moving from single-metal-site catalysts to bimetallic or multinuclear systems opens up pathways for cooperative reactivity. In such systems, two or more metal centers work in concert to bind and activate substrates, often leading to reaction rates and selectivities that are unattainable with mononuclear analogues.

Emerging Concepts:

Bridging Nitrile Ligands: While nitriles typically bind to a single metal center (terminal coordination), they can also bridge two metal atoms. This bridging can activate the C≡N triple bond, making it more susceptible to nucleophilic attack. Research into diiron complexes with bridging ligands has shown unique reactivity patterns. mdpi.comresearchgate.net

Metal-Ligand Cooperativity: In a multinuclear complex, one iron center might bind the nitrile, while another binds and activates a different substrate. This spatial arrangement can facilitate reactions by bringing reactants into close proximity in a specific orientation.

Frustrated Lewis Pairs (FLPs): While not strictly bimetallic, systems combining a Lewis acidic iron center with a non-coordinating, sterically hindered Lewis base can activate small molecules. A nitrile ligand on the iron could help modulate the Lewis acidity of the metal center in such a system.

Computational Design of Iron-Nitrile Catalysts with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern catalyst design. It allows researchers to predict the structures, stabilities, and reaction pathways of hypothetical iron-nitrile complexes before committing to challenging and time-consuming laboratory synthesis.

Applications of Computational Chemistry:

Mechanism Elucidation: DFT calculations can map out the entire energy profile of a catalytic cycle, identifying the rate-determining step and key intermediates. This insight is crucial for rationally improving catalyst performance. liv.ac.uk

Ligand Screening: A large number of virtual ligands can be computationally screened to identify the most promising candidates for achieving a desired reactivity. For example, the electronic effect of different substituents on a nitrile ligand can be systematically evaluated to find the optimal electronic properties for a specific transformation. mdpi.com

Predicting Spectroscopic Properties: Computational models can predict spectroscopic signatures (e.g., IR, NMR) for proposed intermediates, which can then be used to validate their existence in experimental studies.

Applications in Sustainable Chemical Synthesis and Fine Chemical Production

The ultimate goal of developing new iron-nitrile catalysts is to employ them in practical and sustainable chemical synthesis. Iron is an ideal metal for this purpose due to its low cost, low toxicity, and high natural abundance compared to precious metals like palladium, rhodium, or iridium.

Potential Applications:

Hydrofunctionalization Reactions: Iron catalysts are being developed for a range of reactions that add new functional groups to unsaturated molecules. For example, the hydroboration of nitriles, which converts them into valuable amines, has been achieved using iron complexes. rsc.orgacs.org Future work will focus on expanding the substrate scope and improving the efficiency of these systems.

Hydrogen-Borrowing Catalysis: This elegant strategy allows for the alkylation of nucleophiles (like nitriles) with alcohols, producing only water as a byproduct. liv.ac.uk An iron catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the nucleophile. The catalyst then returns the hydrogen to the resulting intermediate. Iron-pincer complexes have shown promise in this area, and nitrile-containing ligands could further enhance their utility. liv.ac.uk

Biomass Conversion: The development of robust iron catalysts capable of breaking down and functionalizing molecules derived from biomass is a key goal for a sustainable chemical industry. The unique reactivity of iron-nitrile complexes could potentially be harnessed for the selective transformation of complex, oxygenated feedstocks.

The table below outlines some modern iron-catalyzed reactions where nitrile-containing substrates or ligands play a role.

| Reaction Type | Description | Role of Iron Catalyst |

| Nitrile Hydroboration rsc.orgacs.org | Conversion of R-CN to R-CH₂-NH-B(OR)₂ or related products. | Activates the nitrile and the borane (B79455) for the addition reaction. |

| α-Alkylation of Nitriles liv.ac.uk | Addition of an alkyl group to the carbon adjacent to the nitrile. | Acts as a hydrogen-borrowing catalyst, facilitating the reaction with an alcohol. |

| Ligand Substitution researchgate.net | Replacement of a labile nitrile ligand to initiate a catalytic cycle. | The iron center serves as the active site, with the nitrile acting as a placeholder. |

Q & A

Q. How should raw crystallographic data be processed and reported for peer review?

- Methodological Answer : Deposit raw diffraction data in repositories like the Cambridge Structural Database (CSD). Include refinement details (R-factors, residual electron density maps) and CIF files. For transparency, append processed data (e.g., bond lengths/angles) in tables, while relegating raw datasets to supplementary materials .

科研能力梳理总结12-提出科研问题,两本书13:40

Q. What are best practices for reconciling conflicting results in published studies on iron-nitrile complexes?

- Methodological Answer : Conduct meta-analyses using systematic review protocols. Highlight methodological differences (e.g., solvent purity, reaction scale) that may explain discrepancies. Use Bayesian statistics to weight studies by sample size and measurement precision. Replicate key experiments under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.